molecular formula C14H14N4O2S B4246990 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4246990
M. Wt: 302.35 g/mol
InChI Key: WTGDVPDKMOUNOS-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a benzylsulfanyl group at position 2 and a methoxymethyl substituent at position 5 of the heterocyclic core. Triazolopyrimidinones are a class of nitrogen-rich heterocycles widely studied for their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGDVPDKMOUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-amino-1,2,4-triazole and 2-chloro-4,6-dimethoxypyrimidine under basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the triazolopyrimidine core with benzylthiol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the incorporation of sulfanyl and methoxymethyl groups can enhance the antimicrobial efficacy of these compounds .
  • Anticancer Properties : Some derivatives within the triazole family have been investigated for their potential to inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or cell cycle regulation .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development. Its applications include:

  • Pharmaceutical Development : Due to its biological activity profile, this compound may serve as a lead compound in developing new antibiotics or antifungal agents.
  • Cancer Therapeutics : The potential anticancer properties suggest that it could be further explored in oncology research to develop novel treatments targeting specific cancer types.

Agricultural Applications

The antimicrobial properties of this compound also lend themselves to potential applications in agriculture:

  • Fungicides : Given its antifungal activity, derivatives of this compound could be developed as fungicides to protect crops from fungal infections.
  • Plant Growth Regulators : Compounds that affect plant growth through hormonal mechanisms could be derived from modifications of the triazolo-pyrimidine structure.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one family, which shares a fused triazole-pyrimidine core. Key structural variations among analogs include substituents at positions 2, 5, and 6, which critically impact physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Benzylsulfanyl, 5-Methoxymethyl C₁₅H₁₄N₄O₂S 326.36 High lipophilicity, moderate solubility
2-(Benzylsulfanyl)-6-ethyl-5-methyl analog 2-Benzylsulfanyl, 5-Methyl, 6-Ethyl C₁₅H₁₆N₄OS 300.40 Lower MW, higher solubility (41.2 µg/mL)
2-Amino-5-(ethoxymethyl) analog 2-Amino, 5-Ethoxymethyl C₈H₁₁N₅O₂ 209.21 Enhanced hydrophilicity, lower MW
5-Methyl-2-trifluoromethyl analog 2-Trifluoromethyl, 5-Methyl C₇H₅F₃N₄O 234.14 High electronegativity, stability
5-Methyl-2-methylthio analog 2-Methylthio, 5-Methyl C₆H₆N₄OS 182.20 Compact structure, lower solubility

Physicochemical Properties

  • Solubility : The methoxymethyl group in the target compound may improve aqueous solubility compared to purely alkyl or aryl substituents (e.g., 2-benzylsulfanyl-6-ethyl-5-methyl analog: 41.2 µg/mL at pH 7.4 ).
  • Stability : Trifluoromethyl analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Biological Activity

The compound 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of the triazole-pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions that incorporate benzyl sulfanyl and methoxymethyl groups into the triazole-pyrimidine framework. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, often utilizing catalysts such as triethylamine in solvents like ethanol.

Chemical Structure

The chemical structure is characterized by the presence of a triazole ring fused to a pyrimidine moiety with a benzyl sulfanyl substituent and a methoxymethyl group. The molecular formula is C₁₃H₁₅N₅OS, and its molecular weight is approximately 273.36 g/mol.

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Activity

Triazolo-pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways such as the caspase cascade.

Case Studies

  • Study on Anticancer Effects : A study published in Molecular Pharmacology reported that the compound exhibited cytotoxic effects on human leukemia cells (HL-60) with an IC50 value in the low micromolar range. The study attributed this effect to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In another investigation published in Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting promising antimicrobial potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Modulation : It has been suggested that the compound could modulate G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
AnticancerHL-60 leukemia cellsLow micromolar range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzylsulfanyl-5-methoxymethyl-triazolopyrimidinone derivatives?

  • Methodology : Microwave-assisted three-component condensation is efficient. For example, a mixture of β-keto esters, aldehydes, and 3-amino-5-alkylthio-1,2,4-triazoles in ethanol under microwave irradiation (323 K, 30 min) yields triazolopyrimidine derivatives with high regioselectivity. Recrystallization from acetone or ethanol produces single crystals suitable for X-ray analysis .
  • Key Considerations : Solvent choice (ethanol or DMF), temperature control, and stoichiometric ratios are critical for minimizing side products.

Q. How can structural elucidation of this compound be achieved?

  • Methodology : X-ray crystallography is the gold standard. The triazolopyrimidine core is nearly planar, with deviations <0.034 Å. π-π stacking interactions (centroid distances ~3.6–3.9 Å) stabilize the crystal lattice .
  • Alternative Techniques : 1^1H NMR (e.g., δ 10.89 ppm for NH protons) and IR spectroscopy complement crystallography for functional group verification .

Q. What cyclization strategies are effective for the triazolopyrimidine core?

  • Methodology : Cyclocondensation using ortho esters or aldehydes with diethyl azodicarboxylate (DEAD) in DMF is reliable. For example, cyclization of triazolo[1,5-a]pyrimidin-7-one precursors with benzylsulfanyl groups proceeds efficiently under mild conditions .

Advanced Research Questions

Q. How do substituents (benzylsulfanyl, methoxymethyl) influence biological activity?

  • Structure-Activity Relationship (SAR) : The benzylsulfanyl group enhances lipophilicity, improving membrane permeability. Methoxymethyl substituents modulate electronic effects, potentially altering binding to targets like HSV-1 protease or Plasmodium falciparum enzymes .
  • Experimental Design : Compare IC50_{50} values of derivatives with varying substituents in enzyme inhibition assays. For example, chlorine or trifluoromethyl groups at C-5/C-7 increase potency against malaria parasites .

Q. How can computational modeling predict physicochemical properties (e.g., heats of formation)?

  • Methodology : Density Functional Theory (DFT) calculations estimate heats of formation (HOF) to assess energetic stability. Group contribution methods are used for nitro- or trifluoromethyl-substituted derivatives, correlating HOF with detonation velocity .
  • Data Interpretation : Validate computational results with DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to ensure accuracy .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in anti-HSV-1 activity may arise from assay conditions (cell lines, viral strains). Re-evaluate IC50_{50} under standardized protocols (e.g., Vero cells, HSV-1 F strain) and confirm target engagement via molecular docking .
  • Statistical Tools : Use ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time) .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses?

  • Optimization : Use flow chemistry for hazardous intermediates (e.g., nitro derivatives). Catalytic methods (e.g., Pd-mediated cross-coupling) enhance efficiency for C–H functionalization at C-5/C-7 positions .
  • Troubleshooting : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize decomposition .

Q. How to assess π-π interactions in molecular packing?

  • Techniques : Hirshfeld surface analysis quantifies intermolecular contacts. For triazolopyrimidines, >15% contribution from π-π stacking indicates significant lattice stabilization .
  • Synchrotron Applications : High-resolution powder XRD resolves subtle packing differences in polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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